molecular formula C13H12O2 B1523152 5-(4-Ethylphenyl)furan-2-carbaldehyde CAS No. 765937-65-3

5-(4-Ethylphenyl)furan-2-carbaldehyde

Cat. No. B1523152
M. Wt: 200.23 g/mol
InChI Key: ZQSJYWFJKGXZIL-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)furan-2-carbaldehyde is a compound with a molecular weight of 200.24 g/mol . It is a powder at room temperature . The IUPAC name for this compound is 5-(4-ethylphenyl)-2-furaldehyde .


Molecular Structure Analysis

The InChI code for 5-(4-Ethylphenyl)furan-2-carbaldehyde is 1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(4-Ethylphenyl)furan-2-carbaldehyde is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Thermodynamic Properties

5-(4-Ethylphenyl)furan-2-carbaldehyde and its related compounds exhibit significant thermodynamic properties. A study focused on the thermo dynamical properties of related furan-2-carbaldehydes, where the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds were calculated. This research contributes to the optimization of synthesis, purification, and application processes of these compounds, enhancing the understanding of their theoretical nature (Dibrivnyi et al., 2015).

Chemical Synthesis and Applications

Furan-2-carbaldehydes, including 5-(4-Ethylphenyl)furan-2-carbaldehyde, are essential in chemical synthesis. They are used as biomass-derived chemicals and efficient green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones, without requiring the protection of hydroxyl, carboxyl, amide, or secondary amino groups. This approach leverages ligand-free photocatalytic C–C bond cleavage, indicating a significant advancement in green chemistry (Yu et al., 2018).

Antimicrobial Activities

The antimicrobial activities of furan-2-carbaldehydes and their derivatives are a key area of interest. A study on novel chitosan Schiff bases, which included derivatives of furan-2-carbaldehydes, demonstrated their antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of 5-(4-Ethylphenyl)furan-2-carbaldehyde in the development of new antimicrobial agents (Hamed et al., 2020).

Biochemical Applications

In the biochemical domain, derivatives of furan-2-carbaldehydes have shown potential in neuroprotection. Compounds isolated from Gastrodia elata, which include derivatives of furan-2-carbaldehydes, exhibited neuroprotective activity against PC12 cell damage induced by oxidative stress. This suggests that 5-(4-Ethylphenyl)furan-2-carbaldehyde could be explored for its neuroprotective properties (Li et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Furan platform chemicals, which include compounds like 5-(4-Ethylphenyl)furan-2-carbaldehyde, have potential in various fields of research and industry. They are directly available from biomass and can be economically synthesized . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

5-(4-ethylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJYWFJKGXZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mitsch, P Wißner, K Silber, P Haebel, I Sattler… - Bioorganic & medicinal …, 2004 - Elsevier
We have designed arylfurylacryl-substituted benzophenones as non-thiol farnesyltransferase inhibitors utilizing a novel aryl binding site of farnesyltransferase. These compounds …
Number of citations: 39 www.sciencedirect.com

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